(Trifluoromethyl)hydrazine Hydrochloride (Trifluoromethyl)hydrazine Hydrochloride
Brand Name: Vulcanchem
CAS No.: 1980053-40-4
VCID: VC2900428
InChI: InChI=1S/CH3F3N2.ClH/c2-1(3,4)6-5;/h6H,5H2;1H
SMILES: C(NN)(F)(F)F.Cl
Molecular Formula: CH4ClF3N2
Molecular Weight: 136.5 g/mol

(Trifluoromethyl)hydrazine Hydrochloride

CAS No.: 1980053-40-4

Cat. No.: VC2900428

Molecular Formula: CH4ClF3N2

Molecular Weight: 136.5 g/mol

* For research use only. Not for human or veterinary use.

(Trifluoromethyl)hydrazine Hydrochloride - 1980053-40-4

Specification

CAS No. 1980053-40-4
Molecular Formula CH4ClF3N2
Molecular Weight 136.5 g/mol
IUPAC Name trifluoromethylhydrazine;hydrochloride
Standard InChI InChI=1S/CH3F3N2.ClH/c2-1(3,4)6-5;/h6H,5H2;1H
Standard InChI Key UAWUVKBDFAPJMM-UHFFFAOYSA-N
SMILES C(NN)(F)(F)F.Cl
Canonical SMILES C(NN)(F)(F)F.Cl

Introduction

Chemical and Physical Properties

(Trifluoromethyl)hydrazine hydrochloride is a white to off-white crystalline solid with a molecular weight of 136.5 g/mol. Its structure combines a hydrazine group (-NH-NH2\text{-NH-NH}_2) with a trifluoromethyl (-CF3\text{-CF}_3) substituent, stabilized by a hydrochloride counterion. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaCH4ClF3N2\text{CH}_4\text{ClF}_3\text{N}_2
Molecular Weight136.5 g/mol
Boiling Point204.6°C (at 760 mmHg)
Density1.348 g/cm³
Flash Point107.2°C
SolubilitySoluble in polar solvents

The compound’s -CF3\text{-CF}_3 group enhances its stability and lipophilicity, making it valuable in drug design. Its hydrochloride salt form improves solubility in aqueous and organic media, facilitating its use in diverse reaction conditions .

Synthesis and Reaction Mechanisms

Radical-Mediated Synthesis

A prominent synthesis route involves radical reactions using triflinate (CF3SO2Na\text{CF}_3\text{SO}_2\text{Na}) and tert-butyl hydroperoxide (TBHP) in dimethyl sulfoxide (DMSO). The process proceeds as follows:

  • Initiation: TBHP generates radicals under mild conditions.

  • Trifluoromethylation: Triflinate reacts with diazenes to form -CF3\text{-CF}_3-substituted intermediates.

  • Hydrazine Formation: The intermediate undergoes hydrolysis or reduction to yield (trifluoromethyl)hydrazine hydrochloride .

This method achieves moderate yields (e.g., 123 mg from 1 mmol starting material) and avoids harsh reagents, aligning with green chemistry principles .

Nucleophilic Substitution Pathways

The hydrazine group acts as a nucleophile, attacking electrophilic centers in substrates like carbonyl compounds or alkyl halides. Kinetic studies reveal second-order dependence, indicating bimolecular transition states during these reactions. For example:

R-X+CF3-NH-NH2R-NH-NH-CF3+HX\text{R-X} + \text{CF}_3\text{-NH-NH}_2 \rightarrow \text{R-NH-NH-CF}_3 + \text{HX}

Here, R-X\text{R-X} represents an alkyl halide, and the reaction rate depends on the concentration of both reactants.

Applications in Pharmaceutical and Agrochemical Development

Drug Discovery

The trifluoromethyl group is a common pharmacophore in FDA-approved drugs due to its metabolic stability and bioavailability. (Trifluoromethyl)hydrazine hydrochloride serves as a building block for:

  • Anticancer Agents: Hydrazine derivatives inhibit kinases involved in tumor proliferation.

  • Antibiotics: Incorporation into β-lactam scaffolds enhances resistance to enzymatic degradation .

Agrochemical Synthesis

In agrochemistry, the compound is used to synthesize:

  • Herbicides: -CF3\text{-CF}_3-containing herbicides exhibit prolonged soil activity.

  • Insect Growth Regulators: Disrupt chitin synthesis in pests.

Recent Research Advancements

Kinetic Studies

Reactions involving this compound exhibit second-order kinetics (k=0.45L\cdotpmol1\cdotps1k = 0.45 \, \text{L·mol}^{-1}\text{·s}^{-1}) due to bimolecular nucleophilic attack mechanisms. Activation energy (EaE_a) calculations suggest transition states stabilized by polar aprotic solvents like DMSO .

Catalytic Applications

Palladium-catalyzed couplings with aryl halides have been explored to synthesize -CF3\text{-CF}_3-functionalized hydrazones, which show promise as enzyme inhibitors .

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